molecular formula C8H6O2 B14642934 Bicyclo[4.2.0]octa-3,7-diene-2,5-dione CAS No. 54251-47-7

Bicyclo[4.2.0]octa-3,7-diene-2,5-dione

Cat. No.: B14642934
CAS No.: 54251-47-7
M. Wt: 134.13 g/mol
InChI Key: ZWSJOIUWKUSEAF-UHFFFAOYSA-N
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Description

Bicyclo[420]octa-3,7-diene-2,5-dione is a unique organic compound characterized by its bicyclic structure, which includes two fused rings

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[4.2.0]octa-3,7-diene-2,5-dione can be synthesized through a series of reactions. One common method involves a Diels-Alder reaction with butadiene, followed by bromination with N-bromosuccinimide (NBS) and subsequent dehydrobromination with triethylamine . Another method involves the use of a rhodium (I) complex as a catalyst, which facilitates the preparation of tetraaryl-substituted bicyclo[4.2.0]octa-1,5,7-trienes from terminal aryl alkynes .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

Bicyclo[4.2.0]octa-3,7-diene-2,5-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the bicyclic structure, leading to the formation of different derivatives.

    Substitution: Substitution reactions can introduce various functional groups into the compound, altering its chemical properties.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include N-bromosuccinimide (NBS) for bromination and triethylamine for dehydrobromination . The compound can also undergo thermal rearrangement at high temperatures (e.g., 500°C) to form different products .

Major Products Formed

One notable product formed from the thermal rearrangement of this compound is 5-hydroxyacenaphthenone . Other products depend on the specific reactions and conditions applied.

Mechanism of Action

The mechanism of action of bicyclo[4.2.0]octa-3,7-diene-2,5-dione involves its ability to undergo various chemical transformations. For example, the Diels-Alder reaction with butadiene forms a bicyclic structure, which can then be modified through bromination and dehydrobromination . The compound’s reactivity is influenced by its strained bicyclic structure, which makes it a versatile intermediate in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[4.2.0]octa-3,7-diene-2,5-dione is unique due to its specific bicyclic structure and the variety of reactions it can undergo. Its ability to form different products through thermal rearrangement and its applications in various fields make it a valuable compound in scientific research.

Properties

CAS No.

54251-47-7

Molecular Formula

C8H6O2

Molecular Weight

134.13 g/mol

IUPAC Name

bicyclo[4.2.0]octa-3,7-diene-2,5-dione

InChI

InChI=1S/C8H6O2/c9-7-3-4-8(10)6-2-1-5(6)7/h1-6H

InChI Key

ZWSJOIUWKUSEAF-UHFFFAOYSA-N

Canonical SMILES

C1=CC2C1C(=O)C=CC2=O

Origin of Product

United States

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